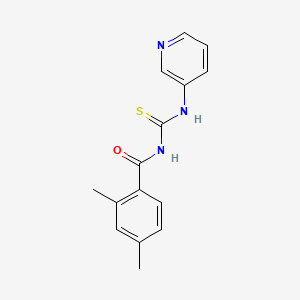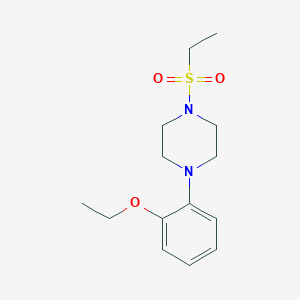
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzamide structure
Safety and Hazards
Sigma-Aldrich provides “N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The introduction of the benzamide group is achieved through acylation. This involves reacting the nitrobenzene derivative with an acyl chloride in the presence of a base such as pyridine.
Methoxylation: The introduction of the methoxy group is achieved through methoxylation. This involves reacting the acylated product with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitrobenzene oxides.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-methyl-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile or nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its derivatives may be developed into pharmaceutical agents for the treatment of various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)-3-phenylacrylamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Comparison: N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide structure. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the nitro group enhances its potential for reduction reactions, while the benzamide structure provides a scaffold for further functionalization. Similar compounds may lack one or more of these features, resulting in different reactivity and applications.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-7-15(22-3)13(8-10)17-16(19)12-5-6-14(18(20)21)11(2)9-12/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHVEISXAKMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
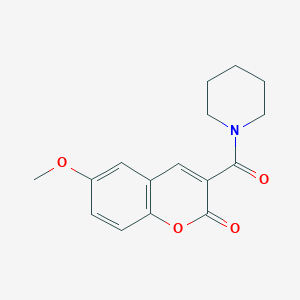
![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
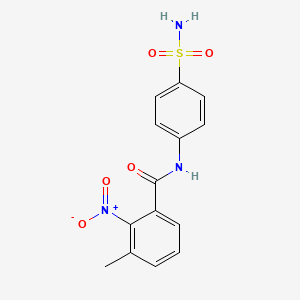

![1,3,5-trifluoro-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B5843023.png)
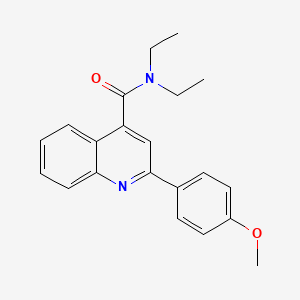
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)
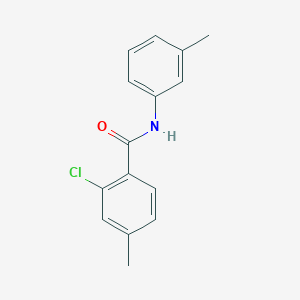
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
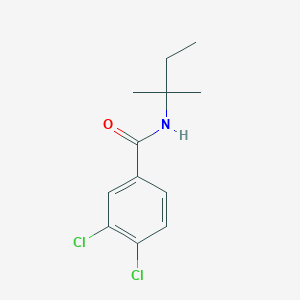
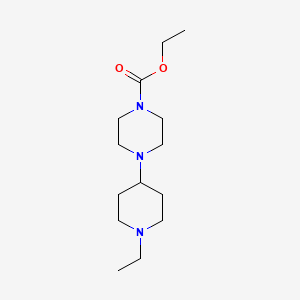
![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)
